molecular formula C20H26N4O4 B12267560 7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12267560
M. Wt: 386.4 g/mol
InChI Key: CFTRJQZWEOGGIY-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is characterized by a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe morpholine and piperidine groups are then introduced via nucleophilic substitution reactions, often using morpholine-4-carbonyl chloride and piperidine derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification steps such as crystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core is known to inhibit certain tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can potentially halt the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosine kinases sets it apart from other quinazolinone derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

7-methoxy-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H26N4O4/c1-27-16-2-3-17-18(12-16)21-14-24(19(17)25)13-15-4-6-22(7-5-15)20(26)23-8-10-28-11-9-23/h2-3,12,14-15H,4-11,13H2,1H3

InChI Key

CFTRJQZWEOGGIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)N4CCOCC4

Origin of Product

United States

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